molecular formula C32H53N9O7S B11932151 H-DL-Phe-DL-Cys-DL-xiIle-Gly-DL-Arg-DL-Leu-OH

H-DL-Phe-DL-Cys-DL-xiIle-Gly-DL-Arg-DL-Leu-OH

Cat. No.: B11932151
M. Wt: 707.9 g/mol
InChI Key: LADIUXCZKYKVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AT-1002 is a synthetic peptide composed of six amino acids. It is known for its role as a tight junction regulator and absorption enhancer. Tight junctions are structures that control the permeability of the epithelial barrier, and AT-1002 can modulate these junctions to increase the paracellular transport of molecules across the epithelial barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

AT-1002 is synthesized using standard solid-phase peptide synthesis techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In industrial settings, the production of AT-1002 involves large-scale solid-phase peptide synthesis. This method allows for the efficient and high-yield production of the peptide. The process is optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

AT-1002 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

AT-1002 exerts its effects by modulating tight junctions in epithelial cells. The peptide causes the redistribution of the tight junction protein ZO-1 away from cell junctions, leading to increased paracellular permeability. This process involves the activation of src and mitogen-activated protein kinase pathways, increased tyrosine phosphorylation of ZO-1, and rearrangement of actin filaments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AT-1002 is unique due to its specific sequence and ability to reversibly increase paracellular transport without causing irreversible damage to cells. This makes it a valuable tool for studying tight junctions and developing drug delivery systems .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N9O7S/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADIUXCZKYKVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N9O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.